molecular formula C15H15NO2 B13631301 4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B13631301
M. Wt: 241.28 g/mol
InChI Key: FXFJYUXPFQIPNN-UHFFFAOYSA-N
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Description

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is a chiral compound that features a naphthalene ring attached to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique material properties .

Properties

IUPAC Name

4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJYUXPFQIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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